N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine
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Overview
Description
N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support . The use of Fmoc chemistry in these synthesizers ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences when used in peptide synthesis .
Scientific Research Applications
N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective reactions at other functional groups . Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine is unique due to its specific structure and the presence of the Fmoc protecting group. Similar compounds include:
N-(tert-butyloxycarbonyl)-alpha,beta-didehydro-phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection, which is acid-labile.
N-(carbobenzoxy)-alpha,beta-didehydro-phenylalanine: Utilizes a carbobenzoxy (Cbz) group, which is removed by hydrogenolysis.
The choice of protecting group depends on the specific requirements of the synthesis, such as the desired reaction conditions and the stability of the protecting group .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJHRNYJRVXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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